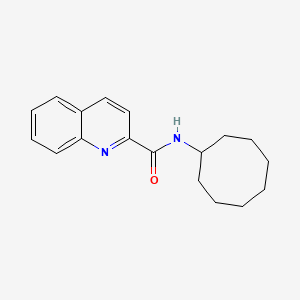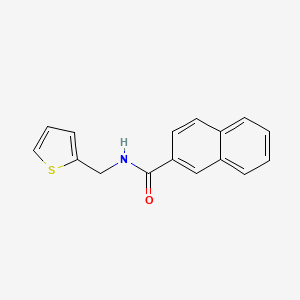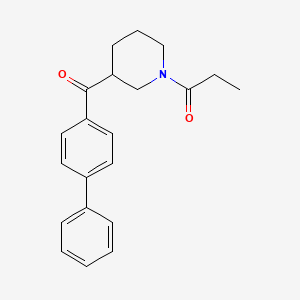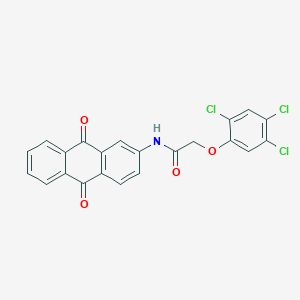
N-cyclooctyl-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-2-quinolinecarboxamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. The AMPA receptors are responsible for mediating fast synaptic transmission in the central nervous system, and their modulation can lead to improvement in cognitive functions such as memory and learning.
作用機序
The mechanism of action of N-cyclooctyl-2-quinolinecarboxamide involves its modulation of the AMPA receptors in the brain. By binding to a specific site on the receptor, this compound enhances the activity of the receptor and increases the flow of calcium ions into the neuron, leading to improved synaptic transmission. This increased activity of the AMPA receptor is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. In addition to its modulation of the AMPA receptor, this compound has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the prefrontal cortex, which are neurotransmitters involved in cognitive functions. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
N-cyclooctyl-2-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is its ability to improve cognitive functions in animal models, which makes it a useful tool for studying the neural mechanisms underlying cognition. Another advantage is its specificity for the AMPA receptor, which allows for selective modulation of this receptor without affecting other neurotransmitter systems. However, one limitation is its relatively short half-life, which requires frequent dosing in animal experiments. Another limitation is its potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-cyclooctyl-2-quinolinecarboxamide. One direction is to further elucidate its mechanism of action, including its effects on downstream signaling pathways and gene expression. Another direction is to explore its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, there is a need for more studies on the safety and efficacy of this compound in humans, including long-term studies and studies in patient populations. Finally, there is a need for the development of more potent and selective ampakines that can be used as cognitive enhancers.
合成法
The synthesis of N-cyclooctyl-2-quinolinecarboxamide involves several steps, starting with the reaction of 2-aminobenzoic acid with cyclooctanone to form the corresponding amide. This intermediate is then subjected to a series of reactions, including oxidation, cyclization, and reduction, to yield the final product. The synthesis of this compound is a complex process that requires specialized expertise and equipment, and it has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
N-cyclooctyl-2-quinolinecarboxamide has been extensively studied for its potential as a cognitive enhancer, and several preclinical and clinical studies have been conducted to evaluate its efficacy and safety. In preclinical studies, this compound has been shown to improve cognitive functions in animal models of aging, Alzheimer's disease, and schizophrenia. In clinical studies, this compound has been shown to improve working memory, attention, and alertness in healthy volunteers and patients with mild cognitive impairment.
特性
IUPAC Name |
N-cyclooctylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(19-15-9-4-2-1-3-5-10-15)17-13-12-14-8-6-7-11-16(14)20-17/h6-8,11-13,15H,1-5,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPXMIDJUHRYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![N-(3-cyclopentylpropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4892942.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)

![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)

![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4892993.png)